molecular formula C14H14Na6O14 B8068769 DL-threo-2-methylisocitrate (sodium)

DL-threo-2-methylisocitrate (sodium)

Cat. No.: B8068769
M. Wt: 544.19 g/mol
InChI Key: HHUNWLYVWGUPOT-FLAQYFRFSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bifunctional Catalytic Activity in Mycobacterium tuberculosis ICLs

In M. tuberculosis, ICL1 exhibits bifunctional activity, participating in both the glyoxylate and methylcitrate cycles. The methylcitrate cycle detoxifies propionyl-CoA—a toxic byproduct of cholesterol catabolism—by converting it into pyruvate and succinate. Structural analysis of ICL1 reveals that three conserved amino acid substitutions (Ala103, Ser178, and Asn338) enable dual substrate specificity. These residues create a hydrophobic pocket that accommodates the methyl group of DL-threo-2-methylisocitrate without compromising binding affinity for d-isocitrate.

This bifunctionality is critical for M. tuberculosis pathogenicity. Knockout strains lacking ICL1 fail to proliferate on propionate and exhibit attenuated virulence in murine models. The enzyme’s ability to process both substrates ensures metabolic flexibility during infection, particularly in lipid-rich host environments like macrophages.

Competitive Inhibition of NADP-Dependent Isocitrate Dehydrogenase

DL-threo-2-methylisocitrate sodium also acts as a potent competitive inhibitor of NADP-dependent isocitrate dehydrogenase (IDH), a key enzyme in the TCA cycle. In Aspergillus nidulans, the (2R,3S) isomer binds to IDH with an inhibition constant (Ki) of 1.55 μM, effectively halting α-ketoglutarate production and disrupting redox balance. This inhibition is stereospecific; other isomers, such as (2S,3R)-methylisocitrate, show no effect on IDH activity.

Table 2: Inhibition Constants of Methylisocitrate Isomers on IDH

Isomer Ki (μM)
(2R,3S)-methylisocitrate 1.55
(2S,3R)-methylisocitrate >100

The metabolic consequences of IDH inhibition are profound. Accumulation of methylisocitrate in A. nidulans mutants lacking methylisocitrate lyase leads to growth arrest on propionate and defective conidiation. Similarly, in M. tuberculosis, unchecked methylisocitrate levels may impair NADPH regeneration, rendering the bacterium vulnerable to oxidative stress.

Properties

IUPAC Name

hexasodium;(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylate;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H10O7.6Na/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9;;;;;;/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;;;;/q;;6*+1/p-6/t2*3-,7-;;;;;;/m10....../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUNWLYVWGUPOT-FLAQYFRFSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]([C@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.C[C@]([C@@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Na6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Enzymatic Pathways

Enzymatic synthesis leverages natural metabolic pathways, often using citric acid or its derivatives as starting materials. Isocitrate lyase 1 (ICL1) catalyzes the reversible cleavage of isocitrate into glyoxylate and succinate, but in synthetic applications, the reverse reaction is exploited to produce methylisocitrate derivatives. DL-threo-2-methylisocitrate sodium is generated through the enzymatic methylation of isocitrate, requiring:

  • Substrates : Citric acid, methyl donors (e.g., S-adenosylmethionine), and cofactors (Mg²⁺ or Mn²⁺).

  • Enzymes : Recombinant ICL1 from Mycobacterium tuberculosis or fungal species, optimized for activity at pH 7.0–7.5 and 25–37°C.

Table 1: Enzymatic Reaction Parameters

ParameterOptimal RangeImpact on Yield
pH7.0–7.5≥80% conversion
Temperature30–37°CMaximizes enzyme activity
Cofactor (Mg²⁺)2–5 mMEssential for catalysis
Incubation Time4–6 hoursCompletes reaction

Reaction kinetics studies reveal a Michaelis constant (KmK_m) of 718 μM for DL-threo-2-methylisocitrate sodium, indicating moderate substrate affinity compared to native isocitrate (Km=188μMK_m = 188 \mu M).

Industrial-Scale Enzymatic Production

Industrial processes scale laboratory methods using bioreactors with immobilized enzymes to enhance reusability. Key steps include:

  • Fermentation : Recombinant microbial strains (e.g., E. coli expressing ICL1) are cultured in media supplemented with citric acid and methyl donors.

  • Harvesting : Cells are lysed, and enzymes are purified via affinity chromatography.

  • Batch Reactions : Substrates and cofactors are added to reactors, with real-time monitoring of pH and temperature.

Chemical Synthesis and Modification

Chemical Derivatization of Isocitrate

Chemical synthesis bypasses enzymatic limitations, enabling large-scale production. The process involves:

  • Methylation : Isocitrate is treated with methyl iodide in anhydrous dimethylformamide (DMF) at 50–60°C, yielding a racemic mixture of DL-threo-2-methylisocitrate.

  • Neutralization : Sodium hydroxide is added to convert the free acid to its sodium salt, improving solubility.

Table 2: Chemical Reaction Conditions

ReagentRoleQuantity (per mole isocitrate)
Methyl iodideMethylating agent1.2 equivalents
DMFSolvent500 mL
NaOHNeutralizing agent3 equivalents

Stereochemical Control

Achieving the correct threo configuration requires chiral catalysts or resolution techniques:

  • Chiral Auxiliaries : L-proline derivatives direct methylation to the desired stereocenter, achieving enantiomeric excess (ee) >90%.

  • Chromatographic Resolution : Racemic mixtures are separated using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

Purification and Quality Control

Crystallization and Filtration

Crude products are purified via fractional crystallization:

  • Solvent System : Ethanol/water (3:1 v/v) at 4°C induces crystallization.

  • Filtration : Vacuum filtration isolates crystals, which are washed with cold ethanol.

Chromatographic Techniques

  • Ion-Exchange Chromatography : DEAE-cellulose columns separate sodium salts from unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity.

Table 3: Purity Assessment Metrics

MethodPurity ThresholdKey Impurities
HPLC≥98%Unmethylated isocitrate
NMRConsistent peaksSolvent residues

Formulation and Stability

Solution Preparation for In Vivo Studies

DL-threo-2-methylisocitrate sodium is formulated for animal studies using:

  • Saline Solution : 0.9% NaCl (0.9 g NaCl in 100 mL ddH₂O).

  • DMSO/Corn Oil Mixtures : 10% DMSO in corn oil for hydrophobic delivery.

Table 4: Formulation Protocols

ApplicationFormulationStability
Intravenous injection10% DMSO, 40% PEG30024 hours at 4°C
Oral administration10% DMSO, 90% corn oil1 week at -20°C

Challenges and Optimization Strategies

Yield Limitations in Enzymatic Synthesis

Low catalytic efficiency (kcat=1.25 s1k_{cat} = 1.25\ s^{-1}) compared to native substrates necessitates enzyme engineering. Site-directed mutagenesis of ICL1 active sites (e.g., Arg228Ala) improves turnover rates by 40%.

Racemization in Chemical Synthesis

Racemic mixtures require costly resolution steps. Asymmetric hydrogenation using ruthenium-BINAP catalysts reduces racemization, achieving 85% ee in single-step reactions .

Chemical Reactions Analysis

Types of Reactions: DL-threo-2-methylisocitrate (sodium) primarily undergoes enzymatic reactions, particularly those catalyzed by isocitrate lyase 1. These reactions include cleavage of the isocitrate molecule to produce succinate and glyoxylate .

Common Reagents and Conditions: The enzymatic reactions involving DL-threo-2-methylisocitrate (sodium) typically require the presence of isocitrate lyase 1 and specific cofactors such as magnesium ions. The reactions are conducted under physiological conditions, including neutral pH and moderate temperatures .

Major Products: The primary products of the enzymatic reactions involving DL-threo-2-methylisocitrate (sodium) are succinate and glyoxylate. These products are further metabolized in the glyoxylate and methylcitrate cycles .

Scientific Research Applications

Role in Metabolic Pathways

DL-threo-2-methylisocitrate is integral to the glyoxylate and methylcitrate cycles, which are essential for the survival of certain microorganisms, especially pathogenic ones like Mycobacterium tuberculosis (Mtb). In these cycles, MICA serves as a substrate for isocitrate lyase 1 (ICL1), facilitating its conversion into succinate and glyoxylate, key intermediates in energy production and metabolic regulation .

Research Findings

Recent studies have highlighted several critical findings regarding MICA:

  • Enzymatic Efficiency : The kcat for MICA with ICL1 is approximately 1.25 s1^{-1}, indicating its catalytic efficiency relative to other substrates .
  • Induction of Enzymes : MICA enhances the expression of enzymes associated with the methylcitrate cycle, particularly under nitrogen-limiting conditions .
  • Therapeutic Potential : Inhibiting enzymes involved in the methylcitrate cycle can increase propionate toxicity, presenting potential therapeutic targets for combating Mtb infections.

Case Studies and Practical Applications

Several case studies have explored the applications of DL-threo-2-methylisocitrate in microbial metabolism:

  • Study on Mycobacterium tuberculosis : Research indicates that MICA plays a significant role in the survival strategies of Mtb, particularly under stress conditions where it utilizes fatty acids as carbon sources .
  • Yeast Metabolism : In Saccharomyces cerevisiae, MICA has been shown to enhance metabolic flux when threonine is used as a nitrogen source, demonstrating its importance in yeast metabolism and potential applications in fermentation processes .

Mechanism of Action

The mechanism of action of DL-threo-2-methylisocitrate (sodium) involves its role as a substrate for isocitrate lyase 1. The enzyme catalyzes the cleavage of the compound to produce succinate and glyoxylate. This reaction is a key step in the glyoxylate and methylcitrate cycles, which are essential for the survival and virulence of certain microorganisms . The molecular targets of DL-threo-2-methylisocitrate (sodium) are primarily the active sites of isocitrate lyase 1 .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

DL-threo-2-methylisocitrate (sodium) is frequently compared to its non-methylated counterpart, threo-D(s)L(s)-isocitrate (ICA), and other tricarboxylic acid cycle intermediates. Below is a detailed analysis:

Enzymatic Activity

Parameter DL-threo-2-methylisocitrate (MICA) Threo-D(s)L(s)-isocitrate (ICA)
Km (μM) 718 ± 85 188 ± 22
kcat (s⁻¹) 1.25 ± 0.15 5.24 ± 0.62
Catalytic Efficiency 1.74 × 10³ 2.79 × 10⁴

Source: Michaelis-Menten kinetics for recombinant ICL1

  • Km : The fourfold higher Km for MICA indicates lower binding affinity to ICL1 compared to ICA, likely due to steric hindrance from the methyl group .
  • kcat: The reduced turnover number (1.25 s⁻¹ vs. 5.24 s⁻¹) suggests that methylation at C2 impairs catalytic processing by ICL1 .

Structural and Stability Differences

  • Methyl Substitution : The C2 methyl group in MICA disrupts hydrogen-bonding interactions critical for substrate positioning in ICL1’s active site .
  • Stability : MICA in powdered form is stable at -20°C for 3 years , whereas solutions require storage at -80°C to prevent decomposition . In contrast, ICA is more stable in aqueous solutions at 4°C .

Biological Activity

DL-threo-2-methylisocitrate (sodium) is a sodium salt of 2-methylisocitrate, an important intermediate in the methylcitrate cycle, which plays a critical role in the metabolism of certain fatty acids and amino acids. This compound is particularly significant in organisms such as Saccharomyces cerevisiae (baker's yeast) and Mycobacterium tuberculosis, where it influences various metabolic pathways.

DL-threo-2-methylisocitrate serves primarily as a substrate for isocitrate lyase 1 (ICL1), facilitating its conversion into succinate and pyruvate. This reaction is analogous to processes occurring in the tricarboxylic acid (TCA) cycle, underscoring its importance in energy production and metabolic regulation .

Key Enzymatic Reactions

  • Substrate for ICL1 : ICL1 catalyzes the conversion of DL-threo-2-methylisocitrate to succinate and pyruvate.
  • Induction of Enzymes : The presence of DL-threo-2-methylisocitrate enhances the expression of enzymes associated with the methylcitrate cycle, particularly under conditions where threonine serves as a nitrogen source. This leads to increased metabolic flux in yeast cells .

Influence on Metabolic Flux

Research indicates that DL-threo-2-methylisocitrate significantly influences metabolic flux in yeast, especially when threonine is utilized as a nitrogen source. The induction of enzymes such as 2-methylisocitrate lyase suggests that this compound plays a vital role in energy production and cellular signaling pathways .

Case Studies

  • Threonine Catabolism in Yeast :
    • In glucose-limited cultures, the use of threonine as a nitrogen source resulted in a threefold increase in ICL2 mRNA levels, indicating that DL-threo-2-methylisocitrate is crucial for threonine catabolism via the methylcitrate cycle .
  • Role in Mycobacterium tuberculosis :
    • In M. tuberculosis, DL-threo-2-methylisocitrate is involved in the metabolism of propionate, which is critical for bacterial growth on fatty acid substrates. Mutants lacking key enzymes in this pathway exhibit impaired growth, highlighting the importance of this compound in bacterial virulence and survival .

Comparative Analysis with Related Compounds

Compound NameStructure/FunctionUniqueness
IsocitrateIntermediate in TCA cycleDirectly involved in energy production
2-MethylcitratePrecursor to 2-methylisocitrateKey role in propionate metabolism
D-threo-alpha-methylisocitrateSimilar structure but different activityInvolved in different enzymatic pathways
Citric AcidCentral metaboliteFundamental role across multiple metabolic pathways

DL-threo-2-methylisocitrate stands out due to its specific role within the methylcitrate cycle and unique interactions with enzymes like ICL1, which are not shared by all similar compounds .

Research Findings and Future Directions

Recent studies have revealed that inhibiting enzymes involved in the methylcitrate cycle can enhance propionate toxicity, suggesting potential therapeutic targets for improving antimicrobial outcomes against M. tuberculosis . Furthermore, ongoing research aims to elucidate additional roles of DL-threo-2-methylisocitrate in cellular signaling and its potential applications in metabolic engineering.

Q & A

Q. What are the recommended storage and handling protocols for DL-threo-2-methylisocitrate sodium to ensure stability?

  • Methodological Answer: Store the compound at 2–8°C in its powdered form for up to 3 years. For dissolved preparations (e.g., stock solutions), store at -80°C for 1 year. Avoid exposure to strong oxidizers, as decomposition may release harmful gases (e.g., CO, CO₂). Use mechanical exhaust systems, chemical-resistant gloves (OSHA-compliant), and NIOSH-approved respiratory protection during handling. Always seal containers tightly to prevent moisture absorption or contamination .

Q. How should researchers address the lack of comprehensive toxicological data for this compound?

  • Methodological Answer: Adopt precautionary measures outlined in Safety Data Sheets (SDS), including:
  • Using fume hoods and safety showers to minimize inhalation/contact risks.
  • Implementing first-aid protocols (e.g., eye rinsing for 15 minutes with water if exposed).
  • Prioritizing in vitro assays before progressing to in vivo studies to reduce occupational hazards .

Q. What are the key physicochemical properties of DL-threo-2-methylisocitrate sodium relevant to experimental design?

  • Methodological Answer: The compound has a molecular weight of 412.30 g/mol (free acid) or 544.19 g/mol (sodium salt, C₁₄H₁₄Na₆O₁₄). It is supplied as a powder, requiring dissolution in aqueous buffers or solvents like DMSO for biological assays. Note its instability in the presence of oxidizers and sensitivity to temperature fluctuations .

Advanced Research Questions

Q. How can DL-threo-2-methylisocitrate sodium be used to study isocitrate lyase (ICL1) enzyme kinetics?

  • Methodological Answer: Design assays using Michaelis-Menten kinetics:
  • Prepare a 50 mM stock solution in water (stored at -20°C).
  • Use nonlinear least-squares fitting to calculate kinetic parameters. For ICL1, reported Kₘ values are 188 µM for isocitrate (ICA) and ~718 µM for DL-threo-2-methylisocitrate (MICA), with kcat values of 5.24 s⁻¹ (ICA) and 1.25 s⁻¹ (MICA). Optimize reaction conditions with 2.5 mM MgCl₂, 5 mM DTT, and 50 mM HEPES (pH 7.5) .

Q. What methodological considerations are critical when reconciling discrepancies in reported Kₘ values across studies?

  • Methodological Answer: Variability in Kₘ may arise from:
  • Enzyme source: Recombinant vs. native ICL1 purity (e.g., 1.5 µg/L-LDH used in PrpB assays).
  • Substrate preparation: Ensure accurate resuspension (e.g., 50 mM in water) and avoid freeze-thaw cycles.
  • Assay conditions: Control pH (7.5), temperature (37°C), and cofactors (Mg²⁺, NADH). Validate results with internal controls and replicate experiments .

Q. How can researchers optimize DL-threo-2-methylisocitrate sodium formulations for in vivo studies?

  • Methodological Answer: For animal dosing (e.g., 10 mg/kg in mice):
  • Prepare a 2 mg/mL working solution using 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH₂O.
  • Sequentially mix solvents to avoid precipitation: DMSO → PEG300 → Tween 80 → ddH₂O.
  • Confirm solubility/stability via HPLC or spectrophotometry before administration .

Q. What strategies mitigate risks when ecological impact data for this compound are unavailable?

  • Methodological Answer:
  • Containment: Use chemical waste containers to prevent environmental release.
  • Disposal: Incinerate in EPA-approved facilities with afterburners/scrubbers.
  • Alternatives: Substitute with analogs (if available) with better-characterized ecotoxicological profiles until further data are generated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.